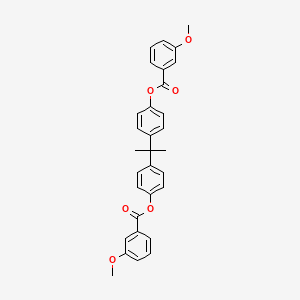![molecular formula C22H19N3O4S B14921986 (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14921986.png)
(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-FURYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-FURYL)-2-PROPENAMIDE typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a cyanoacetylene derivative under basic conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-FURYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group can interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-THIENYL)-2-PROPENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2-FURYL)-2-PROPENAMIDE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings.
Properties
Molecular Formula |
C22H19N3O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H19N3O4S/c1-15-5-3-6-16(2)21(15)25-30(27,28)20-10-8-18(9-11-20)24-22(26)17(14-23)13-19-7-4-12-29-19/h3-13,25H,1-2H3,(H,24,26)/b17-13+ |
InChI Key |
QFZLKRFFZFYFHH-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CO3)/C#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CO3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B14921912.png)
![2-(4-methoxyphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14921916.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14921917.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921926.png)

![(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921941.png)
![N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B14921948.png)
![2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14921955.png)
![N,N-dimethyl-4-[(E)-{[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]imino}methyl]aniline](/img/structure/B14921957.png)
![N'-[(E)-(3-bromo-4-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14921960.png)
![[Amino(thiophen-2-yl)methylidene]amino 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B14921968.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B14921976.png)
![N-{[(2,4-dimethylphenyl)amino][(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14921985.png)
![5-(difluoromethyl)-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921992.png)
